Benzenebutanoic acid,g-(hydroxyimino)-
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Overview
Description
Benzenebutanoic acid, g-(hydroxyimino)-, also known as α-(hydroxyimino)benzenebutanoic acid, is an organic compound with the molecular formula C10H11NO3. This compound is characterized by the presence of a benzenebutanoic acid backbone with a hydroxyimino group attached to the alpha carbon. It is known for its diverse applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenebutanoic acid, g-(hydroxyimino)- typically involves the reaction of benzenebutanoic acid with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the hydroxyimino derivative .
Industrial Production Methods: Industrial production of benzenebutanoic acid, g-(hydroxyimino)- often employs optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzenebutanoic acid, g-(hydroxyimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives .
Scientific Research Applications
Benzenebutanoic acid, g-(hydroxyimino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, g-(hydroxyimino)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. Additionally, the compound may participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Benzenebutanoic acid: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Phenylbutyric acid: Similar structure but without the hydroxyimino group.
γ-Phenylbutyric acid: Another related compound with a different functional group arrangement.
Uniqueness: The presence of the hydroxyimino group in benzenebutanoic acid, g-(hydroxyimino)- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4E)-4-hydroxyimino-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-6-9(11-14)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,12,13)/b11-9+ |
InChI Key |
QEBFDSLTQPOGBG-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCC(=O)O |
Origin of Product |
United States |
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